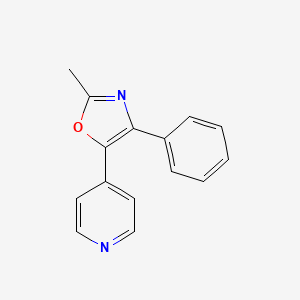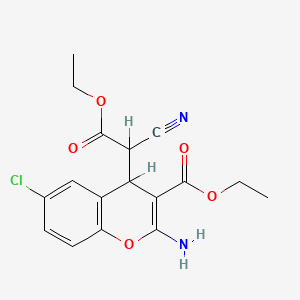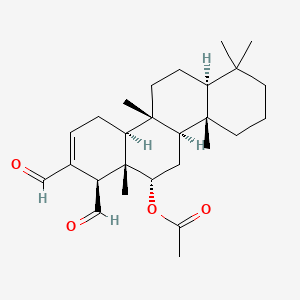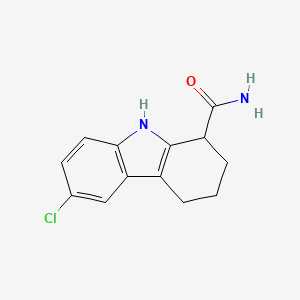
セリスチスタット
説明
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide, also known as EX527 CPD or selisistat, belongs to the class of organic compounds known as carbazoles . Carbazoles are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .
Molecular Structure Analysis
The empirical formula of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide is C13H13ClN2O . It has a molecular weight of 248.71 . It is a member of the class of carbazoles that is 2,3,4,9-tetrahydro-1H-carbazole which is substituted at position 1 by an aminocarbohyl group and at position 6 by a chlorine .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide include an empirical formula of C13H13ClN2O and a molecular weight of 248.71 .科学的研究の応用
セリスチスタット:科学研究における用途に関する包括的な分析
SIRT1阻害: セリスチスタットは、細胞調節において重要な役割を果たすサーチュインファミリータンパク質のメンバーであるSIRT1の選択的阻害剤です。 SIRT1を阻害することにより、セリスチスタットは他のサーチュインファミリーメンバーやヒストン脱アセチル化酵素(HDAC)には影響を与えないため、SIRT1が病的役割を果たす疾患に対する標的アプローチとなります .
がん治療: 研究では、セリスチスタットはさまざまながん細胞株におけるサーチュイン活性を効果的に阻害できることが示されています。 この阻害は、がん細胞の増殖と生存を潜在的に阻害し、セリスチスタットをがん治療開発の候補として位置付けることができます .
ハンチントン病の治療: セリスチスタットは、遺伝性の神経変性疾患であるハンチントン病(HD)の治療のために臨床試験に到達しています。 SIRT1を阻害することで、セリスチスタットはHDで観察される転写の調節異常を回復させ、潜在的に疾患修飾的な治療アプローチを提供することを目指しています .
子宮内膜症の管理: この化合物は、子宮の外側に組織の増殖を伴う痛みを伴う疾患である子宮内膜症の臨床試験でも研究されています。 セリスチスタットの作用機序は、疾患の進行と症状を管理するための新しい道を提供する可能性があります .
薬力学的バイオマーカー開発: 臨床試験では、セリスチスタットはハンチントン病の薬力学的バイオマーカーの開発に使用されてきました。 これらのバイオマーカーは、薬物の効果を理解し、治療効果を最適化するために不可欠です .
薬物再利用: セリスチスタットは、既存の薬剤が新しい治療用途について評価される薬物再利用の機会のために探索されています。 その選択的阻害特性は、現在の臨床試験を超えたさまざまな他の病的状態にとって有望な候補となっています .
上記の各セクションは、セリスチスタットの科学研究における独自のアプリケーションの概要を提供し、医学と治療開発のさまざまな分野におけるその可能性を強調しています。
各アプリケーションの詳細については、科学出版物を介してさらなる研究と読書が有益です。
DrugBank Online - セリスチスタットの用途 セリスチスタット誘導体のSIRT1-3阻害剤としての同定 治療の可能性のためのサーチュイン1の標的化 セリスチスタットによる探索的な二重盲検、無作為化臨床試験
作用機序
Target of Action
Selisistat primarily targets the NAD-dependent protein deacetylase sirtuin-1 (SIRT1) . SIRT1 is a member of the sirtuin family of proteins, which are involved in various biological processes such as cell survival, senescence, proliferation, apoptosis, DNA repair, and cell metabolism .
Mode of Action
Selisistat acts as a selective inhibitor of SIRT1 . By inhibiting SIRT1, Selisistat enhances p53 acetylation in response to DNA damaging agents . This modulation of p53, a crucial protein in cell cycle regulation and apoptosis, is a key aspect of Selisistat’s mode of action.
Biochemical Pathways
The inhibition of SIRT1 by Selisistat impacts several biochemical pathways. SIRT1 is known to deacetylate many protein substrates, including histones and transcription factors, thereby controlling many physiological and pathological processes . By inhibiting SIRT1, Selisistat can influence these processes, potentially affecting the progression of diseases such as neurodegenerative disorders .
Pharmacokinetics
It is known that selisistat is rapidly absorbed, and systemic exposure increases in proportion to dose in the 5–300 mg range . Steady-state plasma concentrations are achieved within 4 days of repeated dosing .
Result of Action
The molecular and cellular effects of Selisistat’s action are primarily related to its inhibition of SIRT1. This can lead to enhanced p53 acetylation, which may promote cell cycle arrest and inhibit clonogenicity . In addition, Selisistat has shown neuroprotective activity in both mitotic and postmitotic mammalian cellular models of Huntington’s disease .
Action Environment
The action, efficacy, and stability of Selisistat can be influenced by various environmental factors. For instance, the multi-directionality of SIRT1 encourages scientists to undertake research aimed at understanding the mechanisms of their action and the influence that SIRT1 has on the organism . Furthermore, new substances are constantly being sought that can modulate the action of SIRT1 .
将来の方向性
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide has been granted orphan designation for the treatment of Huntington’s disease . The sponsor has provided sufficient information to show that it might be of significant benefit for patients with Huntington’s disease because it works in a different way to existing treatments and because early studies in experimental models indicate that it might improve the treatment of patients with this condition . These assumptions will need to be confirmed at the time of marketing authorization .
特性
IUPAC Name |
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-3H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZYTVDVLBBXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10964442 | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49843-98-3 | |
| Record name | EX 527 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49843-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selisistat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049843983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selisistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13978 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10964442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SELISISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L19ECD5014 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



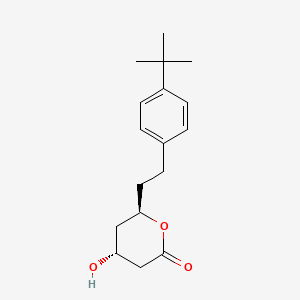

![3-[7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-2-methyl-4-oxo-8-propyl-3H-chromen-2-yl]propanoic acid](/img/structure/B1680865.png)
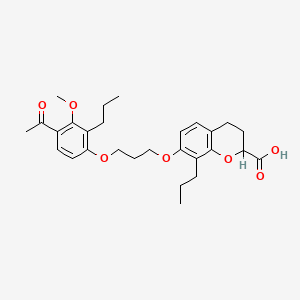
![ethyl (2R)-2-[[(2S)-4-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]amino]propanoate](/img/structure/B1680868.png)

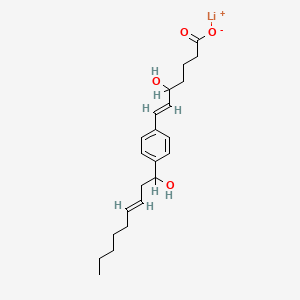


![[Cyclohexylethyl]-[[[[4-[2-methyl-1-imidazolyl-butyl]phenyl]acetyl]-seryl]-lysinyl]-amine](/img/structure/B1680878.png)
